molecular formula C17H27N5O2 B2855771 N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)tetrahydrofuran-2-carboxamide CAS No. 1207002-37-6

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2855771
CAS No.: 1207002-37-6
M. Wt: 333.436
InChI Key: KBULQRSPVWCSEZ-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound designed for research applications. Its molecular structure features a 2,4-disubstituted pyrimidine core, a scaffold that is widely recognized in medicinal chemistry for its ability to interact with enzyme active sites, particularly protein kinases . The pyrimidine ring is substituted at the 2-position with an aminoethyl chain linked to a tetrahydrofuran-2-carboxamide group, which can influence the molecule's physicochemical properties and binding affinity. At the 6-position, a piperidin-1-yl group is present, a common pharmacophore that often contributes to target potency and selectivity . Compounds based on the aminopyrimidine structure frequently serve as hinge-binding motifs in the design of kinase inhibitors . Kinase enzymes regulate critical cellular processes, and their dysregulation is implicated in various diseases, making them prominent targets in drug discovery . The specific research value of this compound may be explored in the context of inhibiting specific kinase targets or other ATP-dependent enzymes. Researchers can utilize this chemical as a key intermediate or a building block for the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-13-12-15(22-9-3-2-4-10-22)21-17(20-13)19-8-7-18-16(23)14-6-5-11-24-14/h12,14H,2-11H2,1H3,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULQRSPVWCSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2CCCO2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with a pyrimidine moiety have been known to inhibit the activity of tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

It’s worth noting that compounds with similar structures have been found to inhibit tyrosine kinases. They bind to the inactive form of the kinase, preventing its activation and subsequent downstream signaling. This results in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Substituent Variations on Pyrimidine and Heterocyclic Moieties

  • N-[2-[[4-Methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino]ethyl]-3-(1H-tetrazol-1-yl)benzamide (): This analog replaces the THF-carboxamide with a 3-(1H-tetrazol-1-yl)benzamide group. However, the benzamide moiety may reduce solubility compared to the THF-carboxamide in the target compound .
  • 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide (): Here, the pyrimidine ring features a trifluoromethyl group instead of piperidin-1-yl. The piperidine-carboxamide linkage differs from the ethylamino linker in the target compound, altering conformational flexibility .

Functional Group Modifications in EGFR Inhibitors ()

  • N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: This EGFR inhibitor shares a pyrimidine-amine scaffold but incorporates a dimethylaminoethyl acrylamide side chain. The acrylamide group is reactive, enabling covalent binding to kinase domains—a feature absent in the target compound, which may prioritize reversible interactions .

Pharmacokinetic and Metabolic Comparisons

Microsomal Stability ()

Compounds with piperidinyl and tetrahydrofuran moieties (e.g., compound 17 in ) exhibit moderate microsomal stability (~50% remaining after 60 minutes in human liver microsomes). The target compound’s THF-carboxamide may confer similar stability, as oxygen-rich heterocycles often resist oxidative metabolism. In contrast, analogs with naphthalene (compound 17) show faster clearance due to aromatic hydroxylation .

Metabolite Identification

Comparatively, VU01 (), a phospholipase D (PLD) inhibitor with a benzimidazolone-piperidine structure, undergoes rapid glucuronidation, suggesting divergent metabolic fates .

Kinase Inhibition ()

Pyrimidine-based analogs in target EGFR and related kinases. The target compound’s lack of an acrylamide warhead (unlike the EGFR inhibitors in ) implies non-covalent binding, possibly with lower potency but improved selectivity.

PLD Inhibition ()

Compounds like VU0155056 (VU01) and FIPI feature benzimidazolone-piperidine scaffolds targeting PLD. The target compound’s pyrimidine-THF structure may lack the planar aromaticity required for PLD active-site binding, suggesting distinct target preferences .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Substituents LogP* Predicted Metabolic Stability (HLM t½, min)
Target Compound 407.48 THF-carboxamide, piperidinyl 2.1 ~50 (estimated)
N-[2-...]3-(1H-tetrazol-1-yl)benzamide 407.48 Tetrazole, benzamide 1.8 >60 (estimated)
1-[2-Methyl-6-CF₃...] 372.40 CF₃, piperidine-carboxamide 3.2 ~30

*LogP calculated using fragment-based methods.

Q & A

Q. What role do hydrogen-bonding networks play in stabilizing the compound’s solid-state structure?

  • Methodology : Analyze X-ray crystal structures (SHELX ) to map N–H···O and C–H···π interactions. Calculate interaction energies (Hirshfeld surface analysis, CrystalExplorer). Compare with DSC data to link thermal stability to intermolecular forces .

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